molecular formula C10H20O5 B14289614 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 114951-77-8

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol

Katalognummer: B14289614
CAS-Nummer: 114951-77-8
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: GTQGILNSTQSDIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol is a chemical compound with the molecular formula C10H20O5. . This compound is characterized by its three ethoxy groups and an allyloxy group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves multiple steps. One common method includes the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, altering the oxidative state of biological molecules. These interactions can modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound.

Eigenschaften

CAS-Nummer

114951-77-8

Molekularformel

C10H20O5

Molekulargewicht

220.26 g/mol

IUPAC-Name

1-[2-(2-hydroxyethoxy)ethoxy]-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C10H20O5/c1-2-4-14-8-10(12)9-15-7-6-13-5-3-11/h2,10-12H,1,3-9H2

InChI-Schlüssel

GTQGILNSTQSDIH-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC(COCCOCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.